An In-depth Technical Guide to 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive overview of the physical and chemical properties of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its structural characteristics, spectroscopic profile, a plausible synthetic route with detailed experimental considerations, and its established role as a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, largely due to its structural resemblance to the endogenous purine ring system.[1] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimics of adenine, the core component of adenosine triphosphate (ATP), enabling them to competitively bind to the ATP-binding sites of a wide array of protein kinases.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2]
Derivatives of this scaffold have been successfully developed into clinically approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, validating the therapeutic potential of this chemical class.[1] The specific compound of focus, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a highly versatile intermediate in the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 3- and 4-positions offers differential reactivity, allowing for sequential and site-selective functionalization to build molecular complexity and fine-tune pharmacological activity. The methyl group at the 1-position of the pyrazole ring can influence the compound's solubility, metabolic stability, and interactions with the target protein.
Physicochemical and Spectroscopic Profile
Precise, experimentally determined data for 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively available in the public domain. However, based on data from chemical suppliers, computational predictions, and analysis of structurally related compounds, we can establish a reliable profile.
Table 1: Physical and Chemical Properties of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
| Property | Value | Source/Method |
| Molecular Formula | C₆H₄BrClN₄ | PubChemLite[3] |
| Molecular Weight | 247.49 g/mol | Matrix Scientific[4] |
| CAS Number | 1240526-73-1 | Matrix Scientific[4] |
| Appearance | Pale yellow solid (predicted) | AChemBlock[5] |
| Boiling Point | 270.3 ± 50.0 °C (predicted) | ChemicalBook[6] |
| Density | 2.41 ± 0.1 g/cm³ (predicted) | ChemicalBook[6] |
| pKa | 8.36 ± 0.20 (predicted) | ChemicalBook[6] |
| XlogP | 2.2 (predicted) | PubChemLite[3] |
| Solubility | Generally low in aqueous media; soluble in DMSO and other organic solvents.[7] | General for class |
Spectroscopic Characteristics
While specific spectra for this compound are not readily published, we can predict the key features based on its structure and data from analogous compounds.[8]
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the pyrimidine proton (C6-H), likely in the range of δ 8.0-9.0 ppm. The methyl protons at the N1 position would appear as a sharp singlet, typically around δ 3.5-4.0 ppm.
-
¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the pyrazolo[3,4-d]pyrimidine core and the methyl group.
-
Mass Spectrometry: High-resolution mass spectrometry would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. The predicted monoisotopic mass is 245.93079 Da.[3] The [M+H]⁺ adduct would be observed around m/z 246.93807.[3]
Synthesis and Purification: A Guided Experimental Protocol
Caption: Plausible synthetic routes to the target compound.
Detailed Step-by-Step Methodology (Based on the Alternative Route)
This protocol is based on the bromination of a commercially available starting material followed by methylation. This approach is often favored for its reliability.
Step 1: Synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine [6]
-
Reaction Setup: To a suspension of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in chloroform (CHCl₃), add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.
-
Causality: Chloroform is a suitable solvent that allows for a heterogeneous reaction mixture. NBS is a mild and effective brominating agent for electron-rich heterocyclic systems.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to 0°C. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold chloroform to remove any unreacted NBS and succinimide byproduct.
-
Purification: The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 2: Synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [9]
-
Reaction Setup: Dissolve 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 eq).
-
Causality: DMF is an excellent solvent for this type of SNAr reaction. The base is crucial to deprotonate the pyrazole nitrogen, forming a nucleophilic anion.
-
-
Reaction Execution: To the stirred suspension, add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature. Stir the reaction for 4-12 hours. Again, monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water. The product should precipitate. Collect the solid by filtration.
-
Purification: Wash the crude solid with water and then a non-polar solvent like hexane to remove residual DMF and other impurities. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is dominated by the two halogen substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the bromine atom at the 3-position. This differential reactivity is a key feature that allows for selective and sequential introduction of various functional groups, making this compound a valuable building block in combinatorial chemistry and library synthesis.
This targeted functionalization is central to its application in drug discovery, where it serves as a scaffold for the development of potent and selective kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine core can effectively target the ATP-binding site of kinases.[1] By attaching different substituents at the 4- and 3-positions, medicinal chemists can modulate the compound's affinity and selectivity for different kinases. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR) [10]
-
Src Tyrosine Kinase [11]
-
Bruton's Tyrosine Kinase (BTK) [1]
-
Cyclin-Dependent Kinases (CDKs)
The general mechanism involves the pyrazolo[3,4-d]pyrimidine core forming hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of adenine. The substituents at the 4- and 3-positions then extend into other pockets of the active site, conferring selectivity and potency.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.
Safety and Handling
The unmethylated analog, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] It is prudent to handle 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[6][12]
Conclusion
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutics. Its value lies in the privileged pyrazolo[3,4-d]pyrimidine core, which effectively mimics adenine to inhibit kinase activity, and its differentially reactive halogen substituents that allow for precise chemical modification. While comprehensive, experimentally verified data for this specific molecule is sparse, a robust understanding of its properties and reactivity can be inferred from related compounds. This guide provides a solid foundation for researchers and drug development professionals to appreciate the utility of this compound and to design synthetic strategies for its incorporation into novel drug candidates targeting kinase-mediated diseases.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]
-
Ben-Messaoud, W., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7293. Available at: [Link]
-
Ben-Messaoud, W., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]
-
El-Khouly, E. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. Available at: [Link]
-
Sartori, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(5), 1636-1643. Available at: [Link]
-
Sfligiotti, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 515-521. Available at: [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463. Available at: [Link]
-
Aladdin Scientific. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. Retrieved from [Link]
-
Pogrebnoi, A. D., & Whittall, G. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1134. Available at: [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2123. Available at: [Link]
-
Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]
-
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]
-
Baffour-Awuah, N. Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3895-3909. Available at: [Link]
-
Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3601-3610. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
PubChemLite. (n.d.). 3-bromo-4-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Naxiang. (n.d.). 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine,1240526-73-1. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-4-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine (C6H4BrClN4) [pubchemlite.lcsb.uni.lu]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 97% | CAS: 90914-41-3 | AChemBlock [achemblock.com]
- 6. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3 [chemicalbook.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 90914-41-3|3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
